molecular formula C6H13NO B6282716 2-(methoxymethyl)pyrrolidine CAS No. 76946-27-5

2-(methoxymethyl)pyrrolidine

Cat. No.: B6282716
CAS No.: 76946-27-5
M. Wt: 115.2
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Description

2-(Methoxymethyl)pyrrolidine is a member of the pyrrolidine class of compounds, characterized by a five-membered nitrogen-containing ring. This compound is notable for its methoxymethyl group attached at the second position of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)pyrrolidine typically involves the condensation reaction of pyrrole with formaldehyde, followed by the addition of methanol under alkaline conditions . The reaction conditions often include the use of an aqueous alkaline solution, high temperature, and high pressure to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂/SeO₂ under mild conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(Methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the methoxymethyl group.

    Prolinol: A derivative with a hydroxyl group instead of the methoxymethyl group.

    Pyrrolidinone: A lactam derivative with a carbonyl group at the second position.

Comparison: 2-(Methoxymethyl)pyrrolidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity compared to pyrrolidine and prolinol. Additionally, the methoxymethyl group can participate in specific interactions that are not possible with pyrrolidinone, making this compound a valuable compound in various applications .

Biological Activity

2-(Methoxymethyl)pyrrolidine is a chiral compound with a five-membered nitrogen-containing heterocyclic structure. Its unique methoxymethyl substitution at the second position contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

The chemical structure of this compound is characterized by its pyrrolidine ring and a methoxymethyl group. The synthesis typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity. Various synthetic routes have been explored, emphasizing the importance of stereochemistry in determining biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various domains:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine have shown enhanced antimicrobial properties compared to traditional antibiotics .
  • Anticancer Properties : Compounds containing the pyrrolidine core have been investigated for their potential in cancer therapy. Specific derivatives have demonstrated cytotoxic effects on cancer cell lines, highlighting their role in drug development .
  • Cholinesterase Inhibition : Pyrrolidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways. For example, it has been implicated in the modulation of cholinergic signaling through AChE inhibition .
  • Receptor Modulation : Some derivatives have shown the ability to bind to specific receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Acinetobacter baumannii and Aeromonas hydrophila. The results indicated that certain derivatives exhibited up to four times greater activity than standard antibiotics like ampicillin .
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that specific pyrrolidine derivatives could induce apoptosis and inhibit cell proliferation. One compound showed an IC50 value of 29 µM against breast cancer cells, suggesting significant anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Cholinesterase InhibitionInhibits AChE and BuChE
Anti-inflammatoryPotential anti-inflammatory effects

Properties

IUPAC Name

2-(methoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRFKYDQRKRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276390
Record name 2-(Methoxymethyl)pyrrolidine
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Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63126-47-6, 76946-27-5
Record name (S)-(+)-2-(Methoxymethyl)pyrrolidine
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Record name 2-(Methoxymethyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)pyrrolidine
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